Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832966
InChI: InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4,6-7H2,1-3H3
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS No.:

Cat. No.: VC15832966

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4,6-7H2,1-3H3
Standard InChI Key SSUAZMXWFIUZBE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 3-azabicyclo[3.1.1]heptane core, a bridged bicyclic system comprising a seven-membered ring with nitrogen at position 3. The tert-butyl carboxylate group at position 3 and the cyano group at position 6 introduce steric bulk and electronic diversity, respectively. The IUPAC name is tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate, and its SMILES notation is CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol
CAS Number1823484-78-1
IUPAC Nametert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate

Physicochemical Characteristics

The compound is a solid at room temperature, with a boiling point estimated at 276°C (based on analogs) . It is typically stored at 2–8°C in light-protected containers to prevent degradation . The logP value of 1.24 suggests moderate lipophilicity, balancing membrane permeability and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves three key steps:

  • Formation of the Bicyclic Core: Cyclization of a precursor amine or ketone via intramolecular alkylation or reductive amination .

  • Introduction of the Cyano Group: Nitrile incorporation via nucleophilic substitution or cyanation reactions .

  • Protection with tert-Butyl Carboxylate: Esterification using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

A representative procedure from involves deprotection of a nitrobenzenesulfonyl intermediate using dodecanethiol and lithium hydroxide in DMF, yielding the product in 81% purity.

Table 2: Synthesis Reagents and Conditions

StepReagents/ConditionsYield
1DMF, LiOH·H₂O, dodecanethiol, rt, 2 hrs81%
2Boc₂O, NEt₃, CH₂Cl₂, 0°C to rt85%

Applications in Medicinal Chemistry

Neurological Targets

The compound’s structural similarity to neuroactive bicyclic amines (e.g., benzomorphans) positions it as a candidate for neurological disorder therapeutics. Potential mechanisms include:

  • Dopamine Receptor Modulation: Interaction with D₂/D₃ receptors due to conformational rigidity .

  • Monoamine Oxidase Inhibition: The cyano group may enhance binding to flavin adenine dinucleotide (FAD) cofactors .

Analgesic and Anti-Inflammatory Activity

Analogous azabicyclo compounds exhibit analgesic efficacy in preclinical models, likely via κ-opioid receptor agonism . The tert-butyl group may improve metabolic stability, extending half-life in vivo .

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationP264: Wash skin thoroughly
H319Causes serious eye irritationP305+P351+P338: Rinse eyes

Recent Developments and Future Directions

Derivatives for Targeted Therapy

Recent efforts focus on functionalizing the bicyclic core. For example, tert-butyl 1-(2-amino-4-hydroxycyclobutyl)-5-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2113864-59-6) shows enhanced solubility for CNS penetration .

Agricultural and Material Science Applications

While primarily pharma-focused, the compound’s nitrile group enables its use in polymer crosslinking and agrochemical intermediates .

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